molecular formula C11H12N2O2S B2695773 N-(3-(isoxazol-4-yl)propyl)thiophene-3-carboxamide CAS No. 1903393-20-3

N-(3-(isoxazol-4-yl)propyl)thiophene-3-carboxamide

Cat. No. B2695773
CAS RN: 1903393-20-3
M. Wt: 236.29
InChI Key: AQVSLMZKPPKKGE-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

The primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .

Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

Thiophene derivatives, including those related to "N-(3-(isoxazol-4-yl)propyl)thiophene-3-carboxamide," have been investigated for their reactivity and utility in heterocyclic synthesis. For example, thiophenylhydrazonoacetates have been synthesized and reacted with various nitrogen nucleophiles to yield a range of heterocyclic compounds, such as pyrazole, isoxazole, and pyrimidine derivatives. This research demonstrates the versatility of thiophene derivatives in the synthesis of complex heterocyclic structures, which are crucial in drug discovery and material science (Mohareb et al., 2004).

Antimicrobial Activity of Thiophene Derivatives

Several studies have highlighted the potential antimicrobial activity of thiophene derivatives. For instance, novel thiophene-based compounds have shown significant antibacterial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents. Such studies underscore the importance of thiophene derivatives in the search for new therapeutic options against resistant microbial strains (Sowmya et al., 2018).

Structure-Activity Relationships in Pharmaceutical Research

The exploration of structure-activity relationships (SAR) of thiophene derivatives, including isoxazole and carboxamide functionalities, has been crucial in identifying selective endothelin receptor antagonists. This research provides insights into the design of small molecules with potential therapeutic applications, highlighting the importance of thiophene derivatives in medicinal chemistry (Wu et al., 1997).

Synthesis of New Antibiotic and Antibacterial Drugs

Thiophene-2-carboxamide derivatives have been synthesized and evaluated for their antibiotic and antibacterial properties. This research is pivotal in the ongoing effort to develop new drugs to combat antibiotic-resistant bacteria, showcasing the potential of thiophene derivatives in antibiotic drug development (Ahmed, 2007).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-11(10-3-5-16-8-10)12-4-1-2-9-6-13-15-7-9/h3,5-8H,1-2,4H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVSLMZKPPKKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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